molecular formula C18H14F3NO2S2 B2606685 N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 2034573-78-7

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2606685
CAS No.: 2034573-78-7
M. Wt: 397.43
InChI Key: URGCRDUGBAXIEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a trifluoromethyl substituent on the aromatic ring and a hydroxyethyl backbone substituted with two thiophen-2-yl groups. Key structural elements include:

  • Trifluoromethyl group: Enhances metabolic stability and lipophilicity, common in medicinal chemistry .
  • Hydroxyethyl linker: May act as an N,O-bidentate ligand for metal coordination, as seen in .

Properties

IUPAC Name

N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO2S2/c19-18(20,21)13-6-2-1-5-12(13)16(23)22-11-17(24,14-7-3-9-25-14)15-8-4-10-26-15/h1-10,24H,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGCRDUGBAXIEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-thiophenecarboxaldehyde with a suitable reagent to form a thiophene-based intermediate.

    Addition of Hydroxyethyl Group: The intermediate is then reacted with an appropriate hydroxyethylating agent under controlled conditions to introduce the hydroxyethyl group.

    Formation of Benzamide: The final step involves the reaction of the hydroxyethylated intermediate with 2-(trifluoromethyl)benzoic acid or its derivatives to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents for substitution reactions may include halogens, alkylating agents, and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis and Reaction Mechanisms

The synthesis of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. Key steps may include:

  • Formation of Thiophene Derivatives : The initial step often involves the synthesis of thiophene derivatives through cyclization reactions.
  • Introduction of Trifluoromethyl Group : This can be achieved via electrophilic fluorination or by using trifluoromethylating agents.
  • Amidation Reaction : The final step involves the formation of the amide bond, typically using coupling reagents to facilitate the reaction between the amine and carboxylic acid derivatives.

Medicinal Chemistry

This compound has shown promise in the following areas:

  • Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit significant antimicrobial properties against various pathogens. The presence of thiophene rings is often associated with enhanced biological activity due to their electron-rich nature, which can interact favorably with biological targets.
  • Anticancer Potential : Preliminary research suggests that this compound may inhibit cancer cell proliferation by modulating specific signaling pathways involved in tumor growth. The trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability .

Material Science

The unique electronic properties of thiophene-containing compounds make them suitable for applications in material science:

  • Organic Electronics : Due to their semiconducting properties, these compounds can be utilized in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The incorporation of trifluoromethyl groups can further enhance the stability and performance of these devices .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiophene derivatives demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was proposed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Case Study 2: Anticancer Activity

In vitro assays revealed that this compound induced apoptosis in human cancer cell lines, including breast and lung cancer cells. Further investigations indicated that it modulated the expression of apoptosis-related proteins, suggesting a potential mechanism for its anticancer effects.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Key Substituents Synthesis Method Key Properties/Applications Reference
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methylbenzamide, hydroxy-1,1-dimethylethyl Reaction of 3-methylbenzoyl chloride/acid N,O-bidentate directing group for catalysis
N-(hydroxymethyl)-2-(trifluoromethyl)benzamide Trifluoromethyl, hydroxymethyl Hydroxymethylation of 2-(trifluoromethyl)benzamide Pesticide intermediate (66.6% yield)
5-((3-(carbamimidoylcarbamoyl)-5-(trifluoromethyl)phenyl)ethynyl)-N-(pyridin-2-yl)-2-(trifluoromethyl)benzamide Dual trifluoromethyl, ethynyl linker Multi-step coupling, crystallization Antiplasmodial candidate (malonic acid salt)
N-(2,4-difluorophenyl)-2-fluorobenzamide Difluorophenyl, fluorobenzamide Crystallographic characterization Hydrogen-bonding studies
Nitazoxanide (2-acetyloxy-N-(5-nitro-2-thiazolyl)benzamide) Nitrothiazole, acetyloxy Friedel-Crafts and derivatization Broad-spectrum antiparasitic
Key Observations:
  • Trifluoromethyl vs. Methyl/Fluoro Groups : The trifluoromethyl group in the target compound enhances electron-withdrawing effects and lipophilicity compared to methyl () or fluorophenyl () substituents. This may improve membrane permeability and target binding .
  • Thiophene vs. Phenyl Rings: The di(thiophen-2-yl)ethyl group introduces sulfur atoms, which can engage in unique non-covalent interactions (e.g., sulfur-π or metal coordination) absent in phenyl-based analogs like or 12.
  • Hydroxyethyl Linker : Unlike the hydroxymethyl group in , the hydroxyethyl backbone in the target compound allows for greater conformational flexibility, which could influence metal coordination or hydrogen-bonding patterns critical for biological activity .

Biological Activity

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article aims to provide a detailed overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound's structure features thiophene rings and a trifluoromethyl group, which are critical for its biological interactions. The molecular formula is C14H12F3N2O2S2, with a molecular weight of approximately 440.5 g/mol. Its unique structure allows for various chemical reactions, including oxidation and substitution reactions, making it versatile in synthetic applications.

Key Structural Features

FeatureDescription
Molecular FormulaC14H12F3N2O2S2
Molecular Weight440.5 g/mol
Functional GroupsHydroxyl, Amide, Trifluoromethyl
Structural ComponentsThiophene rings

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors in biological systems. The hydroxyl and amide groups facilitate hydrogen bonding with target proteins, enhancing binding affinity and specificity. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to various therapeutic effects.

Antimicrobial and Anticancer Potential

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial and anticancer properties. For instance, studies have shown that derivatives of benzamides possess cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Studies :
    • The compound demonstrated an IC50 value in the micromolar range against human cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia) .
    • Flow cytometry assays revealed that it induces apoptosis in treated cells, suggesting a potential mechanism for its anticancer effects .

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies reported that derivatives similar to this compound exhibited greater cytotoxicity than established chemotherapeutics like doxorubicin .
    CompoundCell LineIC50 (µM)Mechanism of Action
    N-(compound A)MCF-70.65Induction of apoptosis
    N-(compound B)U-9372.41Inhibition of cell proliferation
  • Antimicrobial Activity : The compound has shown promising results against various pathogens, indicating potential as an antimicrobial agent. Further studies are needed to elucidate its spectrum of activity .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thiophene rings or the trifluoromethyl group can significantly influence the compound's efficacy and selectivity against specific targets.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Starting Materials : Thiophene derivatives are combined with trifluoroacetyl compounds.
  • Reaction Conditions : The synthesis may require specific solvents such as DMSO or dichloromethane and catalysts to optimize yield and purity.
  • Product Isolation : After completion of the reaction, purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Q & A

Q. Advanced

  • Photodegradation assays : Expose the compound to UV light (254 nm) and analyze products via HPLC-MS. Key metabolites may include hydroxylated or dechlorinated derivatives .
  • Hydrolytic stability : Test in buffers (pH 3–9) at 25–40°C, monitoring degradation kinetics with LC-MS.
  • Soil microcosm studies : Assess biodegradation using GC-MS to detect trifluoromethyl benzamide fragments .

What analytical techniques are used to assess purity?

Q. Basic

  • TLC (silica gel, hexane/EtOAc gradients) for rapid monitoring .
  • HPLC with UV detection (λ = 254 nm) for quantification.
  • Elemental analysis to confirm C/H/N ratios (±0.4% tolerance) .

How to analyze unexpected by-products during synthesis?

Q. Advanced

  • LC-MS/MS to identify impurities (e.g., over-oxidized thiophene rings).
  • 2D NMR (COSY, HSQC) to resolve overlapping signals from regioisomers.
  • X-ray crystallography for absolute configuration determination of crystalline by-products .

What methodologies evaluate bioactivity against pathogens?

Q. Basic

  • Enzyme inhibition assays : Measure IC50 against target enzymes (e.g., fungal cytochrome bc1 complex) .
  • MIC testing : Determine minimum inhibitory concentrations in bacterial/fungal cultures .
  • Cell viability assays (MTT/WST-1) for cytotoxicity screening in mammalian cells .

How to resolve contradictions in spectral data interpretation?

Q. Advanced

  • Dynamic NMR : Probe temperature-dependent conformational changes (e.g., rotamers in amide bonds).
  • Isotopic labeling (e.g., 19F NMR) to track trifluoromethyl group interactions .
  • Computational modeling : DFT calculations to predict chemical shifts and validate assignments .

How to design structure-activity relationship (SAR) studies?

Q. Advanced

  • Analog synthesis : Modify thiophene substituents (e.g., methyl vs. bromo) and measure bioactivity shifts .
  • 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with fungicidal potency .
  • Free-Wilson analysis : Quantify contributions of substituents (e.g., trifluoromethyl) to activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.